4-(Phenylsulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylsulfonyl)pyridine is an organic compound with the molecular formula C11H9NO2S. It is a derivative of pyridine, where a phenylsulfonyl group is attached to the fourth position of the pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Phenylsulfonyl)pyridine can be synthesized through various methods. One common approach involves the reaction of pyridine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-(Phenylsulfonyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The phenylsulfonyl group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium phenylsulfinate and nucleophiles like amines are commonly used.
Oxidation and Reduction: Standard oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine yields a sulfonamide derivative .
Scientific Research Applications
4-(Phenylsulfonyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 4-(Phenylsulfonyl)pyridine exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological activities . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Pentafluoropyridine: Known for its high reactivity towards nucleophiles.
2,3,5,6-Tetrachloropyridine: Another highly reactive pyridine derivative used in similar substitution reactions.
Uniqueness: 4-(Phenylsulfonyl)pyridine is unique due to the presence of the phenylsulfonyl group, which imparts distinct reactivity and properties compared to other pyridine derivatives. This makes it a valuable compound in various chemical syntheses and applications .
Properties
CAS No. |
39574-19-1 |
---|---|
Molecular Formula |
C11H9NO2S |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
4-(benzenesulfonyl)pyridine |
InChI |
InChI=1S/C11H9NO2S/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11/h1-9H |
InChI Key |
GAVOFPGBFXNBPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.